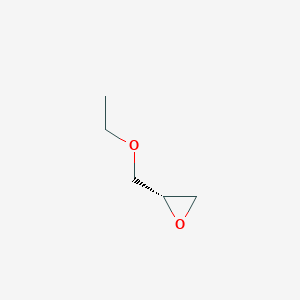

(2S)-2-(ethoxymethyl)oxirane

Description

Contextualization of Chiral Epoxides as Key Intermediates in Organic Chemistry

Chiral epoxides, or oxiranes, are versatile three-membered cyclic ethers that serve as crucial building blocks in modern organic synthesis. Their significance stems from the inherent ring strain and polarity of the epoxide ring, which makes them susceptible to a wide variety of stereospecific ring-opening reactions with various nucleophiles. researchgate.netlboro.ac.uk This reactivity allows for the controlled introduction of two adjacent stereocenters, a common motif in many complex, biologically active molecules. scispace.com

Enantiopure epoxides are highly valued as key intermediates in the synthesis of a broad spectrum of important compounds, including pharmaceuticals like β-blockers and anticancer agents, as well as agrochemicals and natural products. researchgate.netscispace.com The ability to synthesize these epoxides in a stereochemically pure form is paramount, as the biological activity of the final product often depends on a specific enantiomer. numberanalytics.com Consequently, the development of methods for the asymmetric synthesis of epoxides has been a major focus in organic chemistry. nih.gov These methods provide access to chiral synthons that can be elaborated into more complex structures with high stereochemical control. scispace.commdpi.com

Unique Stereochemical Attributes and Synthetic Utility of (2S)-2-(ethoxymethyl)oxirane

This compound is a chiral epoxide that possesses a unique combination of stereochemical and functional features, making it a valuable intermediate in asymmetric synthesis. Its structure consists of a stereochemically defined epoxide ring at the C2 position in the (S)-configuration, with an ethoxymethyl group attached. This specific arrangement provides a handle for further synthetic transformations while influencing the stereochemical outcome of subsequent reactions.

The synthetic utility of this compound lies in its ability to undergo regioselective and stereospecific ring-opening reactions. Nucleophilic attack can be directed to either the C2 or C3 position of the oxirane ring, leading to the formation of a variety of functionalized chiral building blocks. For example, ring-opening with a nucleophile at the C3 position proceeds with inversion of configuration, yielding a chiral 1,2-diol derivative. The ethoxymethyl group can also influence the regioselectivity of the ring-opening, and its ether linkage is generally stable to many reaction conditions, yet can be cleaved if necessary at a later synthetic stage. This versatility has made this compound a useful precursor in the synthesis of complex molecules.

| Property | Value |

|---|---|

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| CAS Number | 734107-51-8 |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 55-60 °C (60 mmHg) mdpi.com |

| Density | 0.859 g/cm³ wikipedia.org |

Historical Development of Synthetic Methodologies Involving Chiral Oxiranes

The development of synthetic methods for chiral oxiranes has been a landmark achievement in asymmetric catalysis. A pivotal moment in this field was the introduction of the Sharpless Asymmetric Epoxidation in 1980 by K. Barry Sharpless, who was later awarded the Nobel Prize in Chemistry in 2001 for this work. wikipedia.orgajrconline.org This reaction provided a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand. numberanalytics.comwikipedia.orgdalalinstitute.com The choice of the L-(+)- or D-(-)-tartrate ligand dictates the stereochemistry of the resulting epoxide, making it a highly predictable and versatile transformation. tcichemicals.com The Sharpless epoxidation has been widely applied in the total synthesis of numerous natural products and pharmaceuticals. numberanalytics.comwikipedia.org

Following this breakthrough, other powerful methods for asymmetric epoxidation emerged. In the early 1990s, Eric Jacobsen and Tsutomu Katsuki independently developed the Jacobsen-Katsuki epoxidation. wikipedia.orgorganic-chemistry.org This reaction utilizes a chiral manganese-salen complex as the catalyst to achieve enantioselective epoxidation of unfunctionalized cis-alkenes, complementing the substrate scope of the Sharpless epoxidation which requires an allylic alcohol. wikipedia.orgopenochem.org Around the same time, Yian Shi developed an organocatalytic method using a fructose-derived ketone catalyst and oxone as the oxidant, which is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes. wikipedia.org These seminal contributions have provided chemists with a powerful toolkit for the synthesis of a wide array of chiral epoxides, including precursors to this compound, thereby enabling the construction of complex chiral molecules with high levels of stereocontrol. nih.govuea.ac.uk

| Asymmetric Epoxidation Method | Typical Substrate | Catalyst System | Key Features |

|---|---|---|---|

| Sharpless Epoxidation | Allylic Alcohols wikipedia.org | Ti(OiPr)4 / Chiral Tartrate Ester wikipedia.org | Highly predictable stereochemistry based on tartrate ligand. tcichemicals.com |

| Jacobsen-Katsuki Epoxidation | Unfunctionalized cis-Alkenes wikipedia.orgorganic-chemistry.org | Chiral Manganese-Salen Complex wikipedia.org | Complements Sharpless epoxidation for non-allylic alcohols. wikipedia.org |

| Shi Epoxidation | trans-Disubstituted and Trisubstituted Alkenes wikipedia.org | Fructose-derived Ketone (Organocatalyst) wikipedia.org | Metal-free catalytic system. wikipedia.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O2 |

|---|---|

Molecular Weight |

102.13 g/mol |

IUPAC Name |

(2S)-2-(ethoxymethyl)oxirane |

InChI |

InChI=1S/C5H10O2/c1-2-6-3-5-4-7-5/h5H,2-4H2,1H3/t5-/m1/s1 |

InChI Key |

HQCSZRIVJVOYSU-RXMQYKEDSA-N |

Isomeric SMILES |

CCOC[C@@H]1CO1 |

Canonical SMILES |

CCOCC1CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2s 2 Ethoxymethyl Oxirane

Enantioselective Epoxidation Strategies Towards Oxirane Precursors

The most direct approach to (2S)-2-(ethoxymethyl)oxirane is the asymmetric epoxidation of its prochiral precursor, ethyl allyl ether. This transformation requires a catalyst capable of differentiating between the two enantiotopic faces of the double bond.

Catalytic Asymmetric Epoxidation (e.g., Sharpless, Jacobsen, Shi Variants)

Catalytic asymmetric epoxidation reactions are powerful tools for creating chiral epoxides. researchgate.net Several named reactions have become cornerstones of asymmetric synthesis.

The Sharpless-Katsuki epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgresearchgate.net It utilizes a catalyst generated in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.org The choice of (L)-(+)-DET or (D)-(-)-DET determines the facial selectivity of the oxidation, allowing for predictable synthesis of either epoxide enantiomer. ajrconline.org While this method provides excellent enantioselectivity (often >90% ee) for allylic alcohols, its primary limitation is the strict requirement for the hydroxyl group functionality to coordinate to the titanium center. researchgate.netwikipedia.org Therefore, it is not directly applicable to the epoxidation of unfunctionalized alkenes like ethyl allyl ether.

The Jacobsen-Katsuki epoxidation , in contrast, is highly effective for the enantioselective epoxidation of unfunctionalized alkyl- and aryl-substituted alkenes, particularly cis-disubstituted olefins. wikipedia.orgorganic-chemistry.org This reaction employs a chiral manganese(III)-salen complex as the catalyst. numberanalytics.com The catalyst activates a terminal oxidant, such as sodium hypochlorite (B82951) (bleach), to deliver an oxygen atom to the alkene. wikipedia.org The stereoselectivity is derived from the C2-symmetric chiral salen ligand, which creates a chiral environment around the manganese center. wikipedia.orgnumberanalytics.com This method is complementary to the Sharpless epoxidation and is well-suited for substrates like ethyl allyl ether. wikipedia.org

| Catalyst System | Alkene Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

| Chiral (salen)Mn(III) | Various cis-olefins | NaOCl | >90% for many ligands | wikipedia.org |

| Chiral (salen)Mn(III) | Trisubstituted alkenes | Pyridine N-oxide derivatives | High | organic-chemistry.org |

The Shi epoxidation is an organocatalytic method that uses a chiral ketone, typically derived from fructose, to catalyze the epoxidation of alkenes with potassium peroxymonosulfate (B1194676) (Oxone) as the stoichiometric oxidant. organic-chemistry.org The reaction proceeds via a chiral dioxirane (B86890) intermediate generated in situ from the ketone and Oxone. organic-chemistry.org This method is effective for a range of alkenes, including trans-disubstituted and trisubstituted olefins, and has been used in the synthesis of complex molecules. organic-chemistry.orgmit.edu The reaction conditions, particularly pH, can have a dramatic effect on reaction rates and enantioselectivity. organic-chemistry.org

| Catalyst | Substrate Type | Oxidant | Typical Enantiomeric Excess (ee) | Reference |

| Fructose-derived ketone | trans-Disubstituted & Trisubstituted Olefins | Oxone | High (e.g., 90-92%) | organic-chemistry.org |

| Fructose-derived ketone | Various alkenes for polyether synthesis | Oxone | Good to high diastereoselectivity | mit.edu |

Organocatalytic Approaches to Chiral Oxiranes

Organocatalysis avoids the use of potentially toxic and expensive metals, aligning with the principles of green chemistry. rsc.org These methods often rely on the formation of chiral intermediates, such as iminium ions or dioxiranes, to achieve asymmetric induction. organic-chemistry.orgpnas.org

One prominent strategy involves the use of chiral aminocatalysts to activate α,β-unsaturated aldehydes or ketones towards nucleophilic epoxidation. pnas.orgprinceton.edu For example, chiral secondary amines can react with enones to form chiral enamines or iminium ions, which then undergo enantioselective epoxidation. pnas.org While highly effective for conjugated systems, this approach is not directly applicable to the non-conjugated double bond in ethyl allyl ether.

Alternative organocatalytic methods that can epoxidize simple alkenes have been developed. The Shi epoxidation is a prime example. organic-chemistry.org Another approach utilizes diketopiperazine-based organocatalysts to mediate the aerobic epoxidation of electron-rich alkenes, using molecular oxygen as the terminal oxidant. rsc.orgrsc.org

Diastereoselective Routes to Chiral this compound

Diastereoselective synthesis involves creating a new stereocenter under the influence of an existing one within the substrate molecule. This can be achieved by using a chiral substrate or a chiral auxiliary that directs the reagent to a specific face of the molecule.

For the synthesis of this compound, this could involve starting with a chiral molecule that includes an allylic ether moiety. The existing chirality would then direct the epoxidation of the double bond. For instance, temporary-tethered reactions, such as the temporary silicon-tethered ring-closing metathesis (TST-RCM), can be followed by substrate-controlled stereoselective epoxidation to produce polyoxygenated motifs with high diastereoselectivity. liverpool.ac.uk While specific examples for this compound are not prominent, the principle has been applied broadly in natural product synthesis where complex polyol and polyether fragments are constructed. liverpool.ac.ukresearchgate.net

Chemoenzymatic and Biocatalytic Synthesis of Enantiopure Oxiranes

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. dokumen.pub Enzymes can operate under mild conditions (neutral pH, room temperature) and exhibit exceptional enantio-, regio-, and chemoselectivity.

For epoxide synthesis, several enzymatic strategies are viable:

Direct Epoxidation using Monooxygenases : Certain bacteria contain monooxygenase enzymes that can directly epoxidize alkenes. For example, ethene- and propene-utilizing bacteria have been shown to stereospecifically epoxidize a range of olefins, including gaseous alkenes and more complex substrates like phenyl allyl ether, yielding enantiopure or enantioenriched epoxides. scispace.com

Epoxidation via in situ Peracid Formation : The Chemo-Enzymatic Epoxidation (CEE) method uses a lipase, such as Novozym 435, to catalyze the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide. This peroxy acid then acts as the oxidant for the epoxidation of an alkene in the same pot. This method has been successfully applied to the epoxidation of oils and fatty acids. nih.gov

Kinetic Resolution using Epoxide Hydrolases : This method is discussed in the following section.

A study on ethene-utilizing bacteria demonstrated the production of S-(+)-phenyl glycidyl (B131873) ether with an enantiomeric excess of 93%, showcasing the potential for producing chiral glycidyl ethers through biocatalysis. scispace.com

| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Selectivity | Reference |

| Direct Epoxidation | Ethene-utilizing bacteria (M26, M93A) | Phenyl allyl ether | S-(+)-phenyl glycidyl ether | 93% ee | scispace.com |

| Direct Epoxidation | Micrococcus sp. M90C | Various olefins | Chiral epoxides | High ee (e.g., 90-98% for epoxybutane) | scispace.com |

| In situ Peracid Formation | Novozym 435 (Lipase) | Waste Cooking Oil | Epoxidized Oil | High Conversion | nih.gov |

Deracemization and Kinetic Resolution Techniques for this compound

These techniques begin with a racemic mixture of 2-(ethoxymethyl)oxirane, which is often easier to synthesize than the enantiopure form.

Kinetic Resolution (KR) involves the selective reaction of one enantiomer in a racemic pair, leaving the other, less reactive enantiomer behind. A significant drawback is that the maximum theoretical yield for the unreacted enantiomer is 50%. nih.gov Lipase-catalyzed acetylation is a common KR method where an enzyme selectively acylates one epoxide enantiomer, allowing for separation from the unreacted enantiomer. Double enzymatic kinetic resolution (DEKR) is a more advanced approach that resolves two different racemates simultaneously in one pot. mdpi.com

Hydrolytic Kinetic Resolution (HKR) is a particularly powerful method developed by Jacobsen and others. It uses a chiral cobalt-salen complex to catalyze the addition of water to one enantiomer of a terminal epoxide, yielding a diol and leaving the unreacted epoxide with very high enantiomeric excess. This method is known for its broad substrate scope, scalability, and reliability. thieme-connect.com

Deracemization is a more efficient process that converts the unwanted enantiomer into the desired one, making a 100% theoretical yield possible. This can be achieved through various means, including crystallization-induced deracemization or chemoenzymatic processes that combine a non-selective racemization catalyst with a highly selective enzyme. google.com For example, an electrochemical oxidation-reduction cycle has been used for the deracemization of certain chiral alcohols. researchgate.net

Development of Sustainable and Green Chemistry Approaches for Oxirane Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dokumen.pub For the synthesis of this compound, this involves several key areas.

Benign Oxidants : Replacing traditional stoichiometric oxidants with greener alternatives like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), whose only byproduct is water, is a primary goal. rsc.orgacs.org

Catalysis over Stoichiometric Reagents : The use of catalytic methods, whether metal-based, organocatalytic, or biocatalytic, is inherently greener than using stoichiometric reagents as it reduces waste. dokumen.pub

Biocatalysis : As discussed in section 2.3, enzymes and whole-cell systems represent a powerful green technology, avoiding harsh conditions and hazardous materials. dokumen.pubnih.gov Engineered enzymes are being developed to further enhance efficiency and substrate scope.

Renewable Feedstocks : Synthesizing chemical building blocks from renewable resources, such as biomass, instead of petrochemicals is another key principle. rsc.org For instance, strategies have been developed to produce compounds like 2-methyl-THF from levulinic acid, which is derived from biomass. dokumen.pub

The aerobic epoxidation of alkenes using cobalt porphyrin catalysts with sunflower oil as a co-substrate is an example of a biomimetic green approach that utilizes molecular oxygen under ambient conditions. acs.org

Chemical Reactivity and Stereoselective Transformations of 2s 2 Ethoxymethyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a powerful method for the introduction of new functional groups with concomitant formation of a β-hydroxy ether, amine, or other substituted alcohol.

Regio- and Stereoselective Nucleophilic Attack by Various Reagents

The ring-opening of (2S)-2-(ethoxymethyl)oxirane with nucleophiles generally proceeds via an SN2 mechanism. libretexts.org This results in the inversion of configuration at the stereocenter that is attacked. The regioselectivity of the attack is influenced by both steric and electronic factors. Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less substituted carbon atom (C3), which is sterically more accessible. libretexts.orglibretexts.org

For instance, the reaction with amine nucleophiles demonstrates this regioselectivity. The attack occurs at the terminal carbon of the epoxide, leading to the formation of (S)-1-amino-3-ethoxy-2-propanol derivatives. This regioselectivity is crucial in the synthesis of biologically active molecules.

A variety of nucleophiles can be employed in the ring-opening of this compound, including:

Amines: Primary and secondary amines react to form amino alcohols.

Azides: Sodium azide (B81097) is a common reagent for introducing the azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry.

Thiols: Thiolates react to form β-hydroxy thioethers.

Organometallic reagents: Grignard reagents and organolithium compounds attack the less hindered carbon to form carbon-carbon bonds. libretexts.org

The stereochemistry of the starting material is retained in the product, with the nucleophile adding to the C3 position, resulting in an (S)-configured product.

Catalytic Activation and Modulation of Ring-Opening Selectivity

The reactivity and selectivity of the ring-opening can be modulated through the use of catalysts. Lewis acids and Brønsted acids can activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. scholaris.canih.gov

Metal catalysts, such as those based on cobalt, can significantly influence the course of the reaction. thieme-connect.com For example, cobalt(salen) complexes have been shown to catalyze the hydrolytic kinetic resolution of epoxides. thieme-connect.com While specific studies on this compound are limited, the general principles of metal-catalyzed epoxide opening suggest that the choice of metal and ligand can control both the rate and regioselectivity of the reaction. nih.govfrontiersin.org In some cases, heterodinuclear catalysts have been shown to be highly effective in the ring-opening polymerization of epoxides. frontiersin.org

The use of catalysts can sometimes alter the regioselectivity of the reaction. While basic conditions favor attack at the less substituted carbon, acidic conditions can promote attack at the more substituted carbon (C2) due to the development of a partial positive charge at this position in the transition state. libretexts.orglibretexts.org

Table 1: Regioselectivity of Nucleophilic Ring-Opening of this compound

| Reaction Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|

| Basic/Neutral (e.g., NaOMe, RNH₂) | Attack at C3 (less substituted) | SN2 | libretexts.org, libretexts.org |

| Acidic (e.g., H₃O⁺, HX) | Attack at C2 or C3 (mixture possible) | SN1-like/SN2 | libretexts.org, libretexts.org |

Mechanistic Investigations of Nucleophilic Additions

The mechanism of nucleophilic ring-opening of epoxides has been extensively studied. Under basic or neutral conditions, the reaction proceeds through a classic SN2 pathway. The nucleophile attacks the carbon atom from the backside, leading to inversion of stereochemistry at the site of attack. The high ring strain of the epoxide provides the driving force for the reaction, as the release of this strain is energetically favorable. libretexts.org

In acid-catalyzed reactions, the mechanism is more complex and can be described as a borderline case between SN1 and SN2. chimia.ch The protonation of the epoxide oxygen makes it a better leaving group. The C-O bond begins to break, and a partial positive charge develops on the carbon atoms. The nucleophile then attacks the carbon atom that can best stabilize this positive charge. For this compound, the secondary carbon (C2) is better able to stabilize a positive charge than the primary carbon (C3). However, steric hindrance at C2 still plays a role, and a mixture of products can be obtained. libretexts.org

Electrophilic Ring-Opening Transformations

While less common than nucleophilic ring-opening, electrophilic additions to epoxides can also be achieved, leading to different structural motifs.

Acid-Catalyzed Ring Opening and Rearrangements

In the absence of a strong nucleophile, treatment of this compound with a Brønsted or Lewis acid can lead to ring-opening followed by rearrangement. The protonated epoxide can undergo intramolecular hydride or alkyl shifts to form a more stable carbocation, which can then be trapped by a counterion or solvent molecule.

Acid-catalyzed hydrolysis of epoxides is a well-established method for the synthesis of 1,2-diols. libretexts.org For this compound, this reaction would yield (S)-3-ethoxypropane-1,2-diol. The reaction proceeds with anti-dihydroxylation, meaning the two hydroxyl groups are added to opposite faces of the original C-C bond.

Halogenation and Hydrohalogenation Reactions

The reaction of epoxides with hydrogen halides (HX) is a common method for the synthesis of halohydrins. libretexts.org The reaction of this compound with an anhydrous hydrogen halide, such as HBr or HCl, leads to the formation of a trans-halohydrin. The regioselectivity of this reaction is dependent on the reaction conditions. Under acidic conditions, the halogen will preferentially attack the more substituted carbon (C2). libretexts.org

Table 2: Products of Halogenation and Hydrohalogenation of this compound

| Reagent | Major Product | Reference |

|---|---|---|

| HCl (anhydrous) | (S)-1-chloro-3-ethoxypropan-2-ol | libretexts.org |

| HBr (anhydrous) | (S)-1-bromo-3-ethoxypropan-2-ol | libretexts.org |

The resulting halohydrins are versatile intermediates that can be converted into a variety of other functional groups. For example, treatment with a base can regenerate an epoxide, potentially with a different substitution pattern, or they can undergo substitution reactions at the carbon bearing the halogen.

Rearrangement Reactions Involving the Oxirane Ring

The high ring strain of the oxirane in this compound makes it susceptible to rearrangement reactions, typically promoted by Lewis or Brønsted acids. These reactions can lead to the formation of various valuable structural motifs, including carbonyl compounds and larger heterocyclic systems.

Lewis acids activate the epoxide by coordinating to the oxygen atom, facilitating the cleavage of a carbon-oxygen bond to form a carbocationic intermediate. acs.org The fate of this intermediate dictates the structure of the rearranged product. A common rearrangement pathway for epoxides is the Meinwald rearrangement, which results in the formation of a carbonyl compound. frontiersin.org For an unsymmetrical epoxide like this compound, this rearrangement could theoretically lead to 3-ethoxypropanal (B1330410) via a 1,2-hydride shift. The regioselectivity of such rearrangements is influenced by the stability of the potential carbocationic intermediates and the specific catalyst employed. For instance, BF₃·OEt₂ is a common catalyst for promoting such transformations. frontiersin.org

In addition to forming acyclic carbonyls, intramolecular cyclization reactions represent another significant class of rearrangements. When the epoxide is part of a larger molecule containing a tethered nucleophile, acid-catalyzed ring-opening can initiate a cascade cyclization. For example, epoxy-alkynes can undergo Lewis acid-mediated intramolecular C-C bond formation to yield cyclic systems like dihydropyrans and dehydropiperidines. mdpi.com While specific examples for this compound are not prevalent, the principle suggests its potential in synthesizing functionalized oxygen-containing heterocycles. The stereochemistry of the starting epoxide plays a crucial role in determining the stereochemical outcome of the cyclized product.

The table below summarizes representative Lewis acids used in epoxide rearrangement reactions and the types of products formed.

| Catalyst | Epoxide Type | Product Type | Reference |

| BF₃·OEt₂ | Arylepoxides | Carbonyl Compounds (Meinwald Rearrangement) | frontiersin.org |

| Triflic Acid | Arylepoxides | 1-Arylnaphthalenes (with arylalkynes) | frontiersin.org |

| Lewis Acids | Epoxy-alkynes | Dihydropyrans, Dehydropiperidines | mdpi.com |

| Water | Diepoxides | Fused Polycyclic Ethers | researchgate.net |

Functional Group Interconversions of the Ethoxymethyl Side Chain

The ethoxymethyl side chain of this compound offers another site for chemical modification. The ether linkage, while generally stable, can be cleaved under specific conditions, providing a route to other functional groups.

The cleavage of alkyl ethers is typically achieved using strong acids like HI or Lewis acids such as BBr₃. wikipedia.org For an alkoxymethyl ether, this cleavage is often facilitated by Lewis acids that can form a bidentate coordination complex involving both the ether oxygen and the oxirane oxygen. nih.gov Reagents like zinc bromide (ZnBr₂) or bismuth trichloride (B1173362) (BiCl₃) are known to cleave methoxymethyl (MOM) ethers, which are structurally similar to the ethoxymethyl group. nih.govresearchgate.net The reaction proceeds by coordination of the Lewis acid, followed by cleavage to generate an oxonium ion intermediate, which is then hydrolyzed to yield an alcohol.

A significant challenge in the functional group interconversion of the side chain is the competing reactivity of the epoxide ring. Many reagents that cleave ethers, particularly strong acids, will also readily catalyze the ring-opening of the epoxide. acs.orgwikipedia.org Therefore, achieving selective cleavage of the ethoxymethyl group while preserving the oxirane ring requires carefully chosen, mild reaction conditions. The choice of Lewis acid and solvent is critical to modulate reactivity and favor the desired transformation.

The following table lists reagents commonly used for the cleavage of alkoxyalkyl ethers, which could potentially be applied to the ethoxymethyl side chain of this compound.

| Reagent | Substrate Type | Conditions | Notes | Reference |

| ZnBr₂ / n-PrSH | MOM ethers | CH₂Cl₂, 0 °C | Rapid and selective deprotection | researchgate.net |

| BiCl₃ | Phenolic MOM ethers | MeCN/H₂O | Efficient cleavage | researchgate.net |

| BBr₃ | General ethers | CH₂Cl₂ | Strong reagent, less selective | wikipedia.org |

| HI | General ethers | Heat | Forcing conditions, risk of oxirane opening | wikipedia.org |

Chemo-, Regio-, and Stereoselectivity in Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools for rapidly building molecular complexity. nih.govmdpi.com While classic MCRs like the Passerini and Ugi reactions typically use aldehydes or ketones as the electrophilic component, variations involving epoxides have been developed. wikipedia.orgrsc.org

In such reactions, this compound can serve as the electrophile. The reaction is initiated by acid-catalyzed or Lewis acid-promoted ring-opening of the epoxide. The resulting carbocationic intermediate is then trapped by a nucleophile, such as an isocyanide. acs.orgrsc.org This generates a new intermediate, like a nitrilium ion, which can then be intercepted by the third component, for example, a carboxylic acid, to yield a complex product. rsc.org

The chemo-, regio-, and stereoselectivity of these reactions are of paramount importance:

Chemoselectivity : The reaction must favor the desired MCR pathway over simple bimolecular ring-opening of the epoxide by one of the nucleophilic components. The choice of catalyst and reaction conditions is crucial. For instance, a Lewis acid/cobalt catalyst system has been used for a three-component reaction of epoxides, isocyanates, and carbon monoxide to form 1,3-oxazinane-2,4-diones. acs.orgmerckmillipore.com

Regioselectivity : The initial ring-opening of the unsymmetrical epoxide can occur at two different carbon atoms. For this compound, nucleophilic attack generally occurs at the less substituted carbon (C3) under basic or neutral conditions (SN2 mechanism). Under acidic conditions, which are common for these MCRs, the reaction can have more SN1 character, and the nucleophile may attack the more substituted carbon (C2) that can better stabilize a positive charge. The regiochemical outcome is thus highly dependent on the mechanism. mdpi.comresearchgate.net

Stereoselectivity : As a chiral, enantiopure starting material, this compound allows for the synthesis of enantiomerically enriched products. Ring-opening via an SN2 mechanism typically proceeds with an inversion of stereochemistry at the attacked carbon center. The stereochemical integrity of the chiral center is a key consideration in these transformations. MCRs involving chiral epoxides have been shown to proceed with high stereoselectivity, transferring the chirality of the starting material to the final product. mdpi.comresearchgate.net

A novel three-component reaction involving an epoxide, an isocyanide, and a carboxylic acid has been described, which proceeds via an SN1-like ring opening. rsc.org This highlights a pathway where epoxides can be used as alternatives to carbonyls in isocyanide-based MCRs.

The table below outlines examples of multicomponent reactions where epoxides are used as substrates, illustrating the potential applications for this compound.

| Components | Catalyst/Promoter | Product | Key Selectivity Aspects | Reference |

| Epoxide, Isocyanide, Carboxylic Acid | Acid (promotes SN1 opening) | β-Acyloxy-α-hydroxy Amide | Regioselectivity depends on cation stability | rsc.org |

| Epoxide, Isocyanate, CO | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | 1,3-Oxazinane-2,4-dione | Chemoselective over simple carbonylation | acs.orgmerckmillipore.com |

| Epoxide, Amine, Ethyl Glyoxalate | Ti(IV)/(S)-BINOL | 1,3-Oxazolidine | Enantioselective (via kinetic resolution) | mdpi.com |

| Epoxide, Amine | Squaramide-MOF | 1,2-Aminoalcohol | Controlled mono-addition, regioselective | csic.es |

Strategic Applications of 2s 2 Ethoxymethyl Oxirane in Complex Organic Synthesis

Role as a Chiral Building Block in Natural Product Synthesis

The enantiopure nature of (2S)-2-(ethoxymethyl)oxirane makes it an ideal starting point for the total synthesis of various natural products, where precise control of stereochemistry is paramount. researchgate.net The ethoxymethyl ether provides a stable protecting group that can be carried through multiple synthetic steps, while the epoxide ring offers a site for a variety of stereospecific nucleophilic attacks.

Furthermore, this chiral epoxide is a key intermediate in the synthesis of polyoxygenated natural products. For instance, in the synthesis of marine polycyclic polyethers, the epoxide ring of this compound derivatives can be selectively opened to construct the characteristic tetrahydropyran (B127337) rings found in these complex molecules. core.ac.uk The directing effect of the ethoxymethyl group can influence the regioselectivity of these ring-opening reactions, a crucial factor in building up the intricate polyether backbone.

The synthesis of complex molecules like Aigialomycin D , a 14-membered macrolide with significant biological activity, also showcases the utility of this chiral building block. Convergent synthetic strategies for Aigialomycin D often involve fragments derived from this compound, where its stereocenter dictates the stereochemistry of multiple chiral centers in the final product. ethz.ch

Use as a Precursor in the Synthesis of Chiral Ligands and Catalysts

The development of new chiral ligands and catalysts is a central theme in asymmetric synthesis, and this compound serves as a valuable starting material in this endeavor. Its C2 symmetry and the presence of a reactive epoxide ring allow for its transformation into a variety of chiral ligands that can be used to induce enantioselectivity in metal-catalyzed reactions. taltech.ee

One notable application is in the synthesis of C2-symmetric bimorpholines . These compounds, which possess excellent chelating properties, are effective chiral ligands in asymmetric transfer hydrogenation reactions of ketones. taltech.ee The synthesis of these bimorpholines often starts from a tartaric acid derivative, which is then elaborated using a C2 unit derived from this compound. The resulting bimorpholine ligands have demonstrated high enantiomeric excess (ee >98%) in the reduction of various ketones. taltech.ee

Moreover, derivatives of this compound are used to synthesize chiral auxiliaries like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) . mdpi.com SAMP and its enantiomer, RAMP, are widely used in the formation of chiral hydrazones, which can be diastereoselectively alkylated, providing a powerful method for the asymmetric synthesis of aldehydes and ketones. acs.org

The versatility of this chiral epoxide extends to the preparation of ligands for other asymmetric transformations. For example, chiral tetraaza ligands, known for their robustness and stability, have been synthesized using precursors derived from this compound. researchgate.net These ligands have shown promise in a range of asymmetric catalytic reactions. researchgate.net

Enantioselective Construction of Specific Target Molecules

The enantioselective synthesis of pharmaceutically active compounds is a major focus of organic chemistry, and this compound has proven to be an indispensable tool in this area. Its ability to introduce a specific stereocenter with high fidelity is crucial for the synthesis of single-enantiomer drugs.

A landmark application is in the synthesis of the antibiotic Linezolid . Several synthetic routes to Linezolid utilize this compound or its derivatives as the source of chirality for the C5 stereocenter of the oxazolidinone ring. mdpi.com One efficient synthesis involves the reaction of (S)-N-[3-chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline, which can be prepared from this compound, to construct the core of the Linezolid molecule.

Beyond antibiotics, this chiral building block is employed in the synthesis of other important therapeutic agents. For instance, the enantioselective synthesis of β-blockers , a class of drugs used to treat cardiovascular diseases, can be achieved using this compound. researchgate.net The epoxide ring is opened with a suitable nucleophile to introduce the key amino alcohol functionality with the correct stereochemistry required for biological activity. researchgate.net

The synthesis of Delavatine A , a complex alkaloid with potential biological activities, also benefits from the use of this chiral synthon. The stereocenter introduced from this compound is carried through a multi-step sequence to establish the absolute configuration of the final natural product.

Integration into Convergent and Divergent Synthetic Pathways

The strategic placement of reactive functional groups in this compound allows for its seamless integration into both convergent and divergent synthetic strategies, offering flexibility and efficiency in the construction of complex molecules.

Convergent synthesis , which involves the synthesis of separate fragments of a target molecule followed by their assembly, often utilizes this compound to create one of the key chiral fragments. For example, in the synthesis of the trioxacarcins, a class of potent antiproliferative natural products, a highly convergent approach is employed where a fragment derived from this chiral epoxide is coupled with other complex intermediates in the later stages of the synthesis. nih.gov This strategy allows for the rapid assembly of the complex trioxacarcin scaffold. nih.gov Similarly, the synthesis of 19-nor-Vitamin D analogs often employs a convergent Wittig-Horner coupling approach where the A-ring synthon is derived from a chiral precursor like this compound. mdpi.com

Divergent synthesis , on the other hand, aims to generate a library of related compounds from a common intermediate. This compound is an excellent starting point for such strategies. For instance, in the synthesis of marine tetracyclic meroterpenoids, a common intermediate derived from this epoxide can be diversified through sequential functionalization to produce a range of natural and unnatural derivatives. nih.gov This approach is valuable for structure-activity relationship (SAR) studies. A divergent enantioselective total synthesis of (−)-ajmalicine, (+)-mayumbine, and (−)-roxburghine C has also been reported, where a key intermediate, accessible from chiral precursors, serves as a platform for accessing the three different alkaloids. researchgate.net

Methodological Development Leveraging this compound Reactivity

The unique reactivity of the oxirane ring in this compound has spurred the development of novel synthetic methodologies. The strain of the three-membered ring makes it susceptible to ring-opening reactions with a wide range of nucleophiles, a property that has been exploited in various synthetic contexts. acs.org

One area of development is the use of epoxide-opening cascades for the synthesis of polycyclic ethers. In these reactions, the opening of one epoxide ring triggers a cascade of cyclizations, often directed by substituents like the ethoxymethyl group, to rapidly build up complex molecular architectures. core.ac.uk These biomimetic approaches are highly efficient and have been applied to the synthesis of various marine natural products. core.ac.uk

Furthermore, the reactivity of oximes derived from intermediates prepared from this compound is being explored. The N-O bond of oximes can undergo fragmentation or participate in cycloaddition reactions, providing access to a diverse range of nitrogen-containing compounds. researchgate.net

The development of new catalytic systems has also been influenced by the chemistry of this epoxide. For example, cobalt-catalyzed reactions have been shown to have a remarkable influence on the regioselectivity of epoxide ring-opening reactions of derivatives of this compound. thieme-connect.com This has led to the development of tandem reactions, such as the Corey-Chaykovsky epoxidation followed by a cobalt-catalyzed olefination, providing a novel and efficient route to functionalized allylic alcohols. thieme-connect.com

Ring Opening Polymerization Mechanisms and Stereocontrol of 2s 2 Ethoxymethyl Oxirane

Catalytic Systems for Stereoselective Ring-Opening Polymerization (ROP)

The synthesis of stereoregular polymers from chiral monomers like (2S)-2-(ethoxymethyl)oxirane is highly dependent on the use of stereoselective catalysts. While research specifically detailing catalysts for this compound is specialized, principles from the broader field of stereoselective ROP of epoxides and other cyclic monomers like lactones are applicable. rsc.orgresearchgate.net The goal is to control the configuration of the newly formed stereocenter during the ring-opening process, leading to isotactic or syndiotactic polymers.

Coordination polymerization using well-defined metal complexes is a primary strategy for achieving stereocontrol. acs.org Catalysts based on metals such as zinc, aluminum, calcium, and yttrium are effective for the ROP of epoxides. researchgate.netacs.org The mechanism often involves the coordination of the epoxide monomer to the metal center of the catalyst before a nucleophilic attack by the growing polymer chain. The ligand environment around the metal center plays a crucial role in dictating the stereochemical outcome. By using chiral ligands or catalysts that have a specific spatial arrangement, it is possible to selectively polymerize one enantiomer from a racemic mixture or to control the stereochemistry of the ring-opening of a single enantiomer like this compound.

For instance, diamino- or amino-alkoxy-bis(phenolate) yttrium amido complexes have demonstrated high efficiency and stereocontrol in the ROP of functional β-lactones, producing syndio-enriched polymers with high molecular weights and narrow molecular weight distributions. rsc.org The stereoelectronic tuning of the ligands directly influences the stereocontrol of the polymerization. rsc.org Similarly, Co/Zn catalytic systems, activated by an electrical current, have been developed for the stereoselective ROP of O-carboxyanhydrides, capable of producing both syndiotactic and stereoblock copolymers from a racemic monomer mixture. digitellinc.com These advanced catalytic systems highlight the potential for achieving high levels of stereocontrol in the polymerization of functional epoxides.

Table 1: Potential Catalytic Systems for Stereoselective ROP of Oxiranes

| Catalyst Class | Metal Center Examples | Stereocontrol Mechanism | Potential Outcome for this compound |

|---|---|---|---|

| Coordination Catalysts | Al, Zn, Ca, Mg | Chain-end control or enantiomorphic site control, depending on catalyst structure. researchgate.netacs.org | Isotactic poly(ethoxymethyl oxirane) by preserving the stereocenter configuration. |

| Lanthanide Complexes | Y, La, Sm | Enantiomorphic site control via precisely designed chiral ligand scaffolds. rsc.org | High stereoregularity (isotactic or syndiotactic) and high molecular weight polymers. |

| Bimetallic Systems | Co/Zn, Zn/Mg | Synergistic effects between metal centers can enhance activity and selectivity. digitellinc.comfrontiersin.org | Potentially enhanced rates and stereocontrol compared to monometallic systems. |

Mechanistic Aspects of Anionic and Cationic ROP

The ring-opening of this compound can proceed through different ionic mechanisms, primarily anionic or cationic ROP, depending on the initiator used. wikipedia.org The high ring strain of the three-membered epoxide ring (approximately 110–115 kJ/mol) is the thermodynamic driving force for both processes. acs.org

Anionic Ring-Opening Polymerization (AROP) AROP is initiated by nucleophilic reagents such as alkali metal alkoxides, hydroxides, or amides. acs.orgwikipedia.org The polymerization proceeds via a nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring. For a substituted epoxide like this compound, this attack typically occurs at the less sterically hindered primary carbon (β-cleavage), leading to the formation of a secondary alkoxide propagating species.

The process is considered a living polymerization, characterized by the absence of irreversible chain termination and transfer reactions. acs.orgmdpi.com This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, as well as the formation of block copolymers. acs.org The active alkoxide chain end of the growing polymer is relatively stable, and propagation continues until all monomer is consumed. acs.org

Cationic Ring-Opening Polymerization (CROP) CROP is initiated by acids, which can be Brønsted acids or Lewis acids that generate a cationic species. acs.orgresearchgate.net The initiator protonates or coordinates to the oxygen atom of the oxirane ring, forming an activated tertiary oxonium ion. The propagation step involves the nucleophilic attack of a monomer molecule on one of the carbon atoms of the activated ring. researchgate.net

Unlike AROP, CROP can be more complex due to the possibility of side reactions, such as chain transfer to the monomer or backbiting, where the growing chain end attacks itself to form cyclic oligomers. The propagating species in CROP can exist as an equilibrium between more active ionic species and less active covalent species, which can provide a form of "controlled" polymerization. mdpi.comresearchgate.net For substituted oxiranes, the ring-opening in CROP can occur at either the α- or β-carbon, and the regioselectivity is influenced by both electronic and steric factors.

Controlled Radical Polymerization Approaches for Oxiranes

While the polymerization of oxiranes typically proceeds via ionic mechanisms, radical ring-opening has been explored, particularly as an initiation method for other types of polymerization. wikipedia.org The direct controlled radical polymerization (CRP) of oxiranes is not a conventional route, but their ability to undergo radical ring-opening makes them useful as initiators. acs.orgnih.gov

A notable example is the use of a Ti(III)Cp₂Cl complex, which catalyzes the radical ring-opening of oxiranes to generate a primary radical. acs.orgnih.gov This radical can then initiate the polymerization of a vinyl monomer like styrene. The titanium complex also acts as a mediating agent, reversibly capping the growing polymer chain. This process functions as a living radical polymerization (LRP), allowing for control over molecular weight and achieving low polydispersity. acs.orgnih.gov This approach introduces epoxides as a class of initiators for LRP. nih.gov

The main types of CRP, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT), and Nitroxide-Mediated Polymerization (NMP), are primarily used for vinyl monomers. mdpi.com However, the use of an epoxide-based radical initiator integrates the chemistry of oxiranes with these powerful polymerization techniques, enabling the synthesis of novel polymer architectures with an alcohol end-group derived from the initial epoxide. nih.gov

Copolymerization Studies with Other Monomers

This compound can be copolymerized with a variety of other monomers to create copolymers with tailored properties. The reactivity and incorporation of the oxirane monomer depend on the comonomer and the polymerization mechanism.

Cationic copolymerization is a versatile method for incorporating functional oxiranes into polymer chains. Studies on structurally related 2,2-disubstituted oxiranes with electron-withdrawing alkoxy groups have shown they can be copolymerized with vinyl ethers (VEs). osaka-u.ac.jp The process involves concurrent vinyl-addition and ring-opening mechanisms, where the relative reactivities of the oxirane and the VE determine the efficiency of the copolymerization and the resulting copolymer structure. osaka-u.ac.jp

Ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides or carbon dioxide (CO₂) is another important route to functional polymers like polyesters and polycarbonates. frontiersin.orgfrontiersin.org For example, a monomer structurally similar to this compound, 2-[(2-(2-(2-(2-meth-oxyethoxy)ethoxy)ethoxy)methyl]oxirane (ME₃MO), has been copolymerized with succinic anhydride (B1165640) using a PCL macroinitiator to form amphiphilic block copolyesters. frontiersin.org These copolymers self-assemble into vesicle-like nanostructures. frontiersin.org In another study, the cationic copolymerization of 2-((2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl)oxirane (B2936585) with epichlorohydrin (B41342) was used to create polyether-based ionic liquids with improved conductivity. acs.org

Table 2: Examples of Copolymerization with Functional Oxiranes

| Oxirane Monomer | Comonomer | Polymerization Type | Catalyst/Initiator System | Resulting Polymer |

|---|---|---|---|---|

| 2-((2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl)oxirane | Epichlorohydrin | Cationic ROP | Not specified | Polyether-based Poly(ionic liquid) with improved conductivity. acs.org |

| 2-[(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methyl]oxirane (ME₃MO) | Succinic Anhydride (SA) | ROCOP | PCL macroinitiator | Amphiphilic PCL-b-PE block copolyesters. frontiersin.org |

| 2,2-Disubstituted Oxiranes (e.g., β-Methylglycidyl ether) | Vinyl Ethers (e.g., Ethyl VE) | Cationic Copolymerization | Ph₃CB(C₆F₅)₄ | Copolymers formed via crossover reactions. osaka-u.ac.jp |

| Various Epoxides | CO₂ / Cyclic Anhydrides | ROCOP | Metal complexes (e.g., Zn, Co) | Alternating polycarbonates or polyesters. frontiersin.org |

Kinetics and Thermodynamics of Polymerization Processes

The polymerization of this compound is governed by fundamental thermodynamic and kinetic principles.

Thermodynamics The primary thermodynamic driving force for the ring-opening polymerization of epoxides is the significant relief of ring strain inherent in the three-membered ring structure. acs.orgwikipedia.org The enthalpy of polymerization (ΔHₚ) is therefore highly negative. The Gibbs free energy of polymerization (ΔGₚ) is given by the equation ΔGₚ = ΔHₚ - TΔSₚ, where ΔSₚ is the entropy of polymerization. Since polymerization involves the conversion of monomer molecules into a more ordered polymer chain, ΔSₚ is typically negative.

For polymerization to be spontaneous (ΔGₚ < 0), the enthalpic contribution must overcome the unfavorable entropic term. At a certain temperature, known as the ceiling temperature (T꜀), ΔGₚ becomes zero, and the polymerization is in equilibrium with the reverse depolymerization reaction. researchgate.net For most epoxides, the T꜀ is very high due to the large negative ΔHₚ, meaning that depolymerization is not a significant concern under normal polymerization conditions.

Table 3: Selected Thermochemical Data for 2-(Methoxymethyl)oxirane

| Property | Value | Unit |

|---|---|---|

| Enthalpy of formation at standard conditions (liquid) | -338.4 ± 1.2 | kJ/mol |

| Enthalpy of vaporization at standard conditions | 40.9 ± 0.2 | kJ/mol |

| Enthalpy of formation at standard conditions (gas) | -297.5 ± 1.2 | kJ/mol |

Data sourced from a study on the chemical kinetics of cyclic ethers. unizar.es

Kinetics The kinetics of ROP are highly dependent on the chosen mechanism. In anionic ROP, if the initiation is rapid and there are no termination or transfer reactions, the rate of polymerization (Rₚ) is first order with respect to both monomer and initiator concentrations. tue.nl The living nature of the polymerization allows for a linear increase in the number-average molecular weight with monomer conversion. nih.gov

Theoretical and Computational Chemistry Investigations of 2s 2 Ethoxymethyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2S)-2-(ethoxymethyl)oxirane. Methods like Density Functional Theory (DFT) are employed to determine the molecule's electronic structure and most stable three-dimensional arrangement (conformation).

Detailed research findings from computational studies on similar small cyclic ethers reveal that the oxirane ring is strained, which is a key factor in its reactivity. The electronic structure is characterized by a polarized C-O bond, making the carbon atoms susceptible to nucleophilic attack. The presence of the ethoxymethyl substituent introduces additional conformational flexibility. Rotational barriers around the C-C and C-O single bonds determine the preferred spatial arrangement of the ethoxy group relative to the oxirane ring. These calculations can predict properties such as bond lengths, bond angles, and dihedral angles for the most stable conformers. Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the regions of the molecule that are most likely to be involved in chemical reactions.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment (Debye) | 1.85 | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy (eV) | -7.2 | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | 1.5 | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 8.7 | DFT/B3LYP/6-311++G(d,p) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound. A primary focus of such studies is the ring-opening reaction, which can proceed through different mechanisms depending on the reaction conditions. libretexts.org

Under basic or nucleophilic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the oxirane ring. libretexts.org In acidic conditions, the mechanism has more SN1 character. The epoxide oxygen is first protonated, making it a better leaving group, and the nucleophile then attacks the more substituted carbon atom, which can better stabilize a partial positive charge. libretexts.org

Transition state theory is a key component of these computational studies. scispace.comiaea.org By locating the transition state structure on the potential energy surface, the activation energy for a given reaction pathway can be calculated. This allows for a direct comparison of the feasibility of different mechanisms. For instance, calculations can quantify the energy barriers for nucleophilic attack at the two different carbon atoms of the oxirane ring, thereby explaining the observed regioselectivity. ic.ac.uk

| Nucleophile | Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|---|

| H₂O | Attack at C2 (more substituted) | 15.2 |

| H₂O | Attack at C3 (less substituted) | 18.5 |

Prediction of Reactivity and Selectivity in Catalyzed Transformations

Computational chemistry plays a vital role in predicting the outcome of catalyzed reactions of this compound. This is particularly important in asymmetric catalysis, where the goal is to produce a single enantiomer of a product. nih.govsemanticscholar.orgresearchgate.netunits.itorganic-chemistry.org

Theoretical models can be used to study the interaction between the oxirane substrate and a chiral catalyst. By calculating the energies of the transition states for the formation of different stereoisomers, the enantioselectivity of a catalyst can be predicted. These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for the stereochemical outcome. This information is invaluable for understanding the mechanism of existing catalysts and for designing new, more effective ones. Computational screening of potential catalysts allows for the rapid evaluation of a large number of candidates, saving significant time and resources compared to experimental screening. arxiv.org

| Catalyst | Predicted Major Enantiomer | Calculated Enantiomeric Excess (%) |

|---|---|---|

| Chiral Salen-Co(III) Complex | (R) | 95 |

| Chiral Phosphine Oxide | (S) | 88 |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the behavior of this compound in a condensed phase, such as in a solvent or as part of a larger polymer system. nih.govresearchgate.netmdpi.com These simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions and the dynamic behavior of the system.

In the context of this compound, MD simulations can be used to investigate its solvation in different solvents. For example, in aqueous solution, the simulations can reveal the nature of hydrogen bonding between the ether and oxirane oxygen atoms and water molecules. rsc.org Such studies are important for understanding the solubility and reactivity of the molecule in different environments. Furthermore, MD simulations are extensively used to study polymers derived from ethyl glycidyl (B131873) ether. nih.govresearchgate.netmdpi.com These simulations can predict the conformation of polymer chains, their interactions with solvents, and their thermal properties, which are crucial for applications in areas like drug delivery and responsive materials. nih.govmpg.de

| Interaction Type | Average Interaction Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding (Oxirane Oxygen) | -3.5 |

| Hydrogen Bonding (Ether Oxygen) | -4.2 |

| Van der Waals Interactions | -2.8 |

In Silico Design of Novel Catalysts for Oxirane Transformations

The insights gained from the computational studies described above can be leveraged for the in silico design of new catalysts for the transformation of this compound and other epoxides. This rational design approach is a modern alternative to the traditional trial-and-error method of catalyst discovery.

The process of in silico catalyst design often begins with a known catalyst scaffold. Computational methods are then used to systematically modify the structure of the catalyst, for example, by changing the ligands attached to a metal center. For each modification, the performance of the virtual catalyst is evaluated by calculating the activation energies and selectivities for the desired reaction. This allows for the identification of promising catalyst candidates that can then be synthesized and tested experimentally. High-throughput computational screening, where large libraries of virtual catalysts are evaluated, is becoming an increasingly powerful tool in this area. arxiv.org This approach has the potential to accelerate the discovery of new catalysts for a wide range of transformations involving oxiranes, leading to more efficient and selective chemical processes.

| Step | Description | Computational Method |

|---|---|---|

| 1. Scaffold Selection | Choose a known catalyst structure as a starting point. | Literature review/chemical intuition |

| 2. Virtual Ligand Library Generation | Create a library of virtual ligands with diverse electronic and steric properties. | Combinatorial chemistry software |

| 3. High-Throughput Docking/Screening | Computationally evaluate the binding of the oxirane to each virtual catalyst. | Molecular docking/QM/MM |

| 4. Transition State Analysis | Calculate the activation energies for the desired reaction with the most promising candidates. | DFT |

| 5. Experimental Validation | Synthesize and test the top-performing virtual catalysts. | Laboratory synthesis and analysis |

Advanced Analytical Methodologies for the Elucidation of 2s 2 Ethoxymethyl Oxirane Transformations

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

Chiral chromatography is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee) in mixtures containing (2S)-2-(ethoxymethyl)oxirane. uma.esgcms.cz High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. heraldopenaccess.usnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a variety of chiral molecules. nih.gov The choice of mobile phase, which typically consists of a mixture of alkanes and alcohols, is critical for achieving optimal separation. semanticscholar.org Detection is commonly performed using UV-Vis, circular dichroism (CD), or optical rotation (OR) detectors. heraldopenaccess.us While UV detectors are common, chiroptical detectors like CD and OR can provide additional information about the stereochemistry of the eluted compounds. heraldopenaccess.us

Gas Chromatography (GC): Chiral GC is particularly suitable for the analysis of volatile and thermally stable compounds like this compound. This technique employs capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. Flame ionization detectors (FID) are commonly used for detection due to their high sensitivity. gcms.cz

The determination of enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Comparison of Chiral Chromatography Techniques

| Feature | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. heraldopenaccess.us | Differential interaction with a chiral stationary phase in a gaseous mobile phase. gcms.cz |

| Typical Stationary Phases | Polysaccharide derivatives (cellulose, amylose). nih.gov | Cyclodextrin derivatives. gcms.cz |

| Analytes | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |

| Detectors | UV-Vis, Circular Dichroism (CD), Optical Rotation (OR). heraldopenaccess.us | Flame Ionization Detector (FID). gcms.cz |

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-resolution nuclear magnetic resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and stereochemical elucidation of this compound and its derivatives. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms and their spatial arrangement.

¹H and ¹³C NMR spectra are fundamental for confirming the basic structure of the molecule. rsc.org More advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish through-bond correlations between protons and carbons, which is essential for unambiguous signal assignment. najah.edu

For stereochemical assignment, Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, are particularly valuable. These experiments detect through-space interactions between protons that are in close proximity, providing insights into the relative stereochemistry of the molecule.

Furthermore, NMR spectroscopy is an excellent tool for real-time reaction monitoring. bris.ac.uk By acquiring spectra at regular intervals, it is possible to track the disappearance of reactants and the appearance of products, thereby obtaining kinetic data and identifying transient intermediates. bris.ac.uk

Mass Spectrometry Techniques for Structural Elucidation of Derivatives

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like GC or LC, it becomes a powerful tool for identifying and characterizing the derivatives of this compound.

Electron ionization (EI) is a common ionization technique that generates a molecular ion and a series of fragment ions. nist.gov The fragmentation pattern is unique to a particular compound and can be used as a "fingerprint" for its identification. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule and its fragments. rsc.org

Tandem mass spectrometry (MS/MS) is another valuable technique for structural elucidation. nih.gov In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and helps to differentiate between isomers. nih.gov

X-ray Crystallography of Key Intermediates and Derivatives

X-ray crystallography is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This method provides precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While obtaining suitable single crystals of this compound itself can be challenging due to its liquid nature at room temperature, its solid derivatives or complexes with other molecules can be analyzed. The resulting crystal structure provides a definitive and highly detailed view of the molecular architecture, confirming the connectivity and stereochemistry of the compound. This information is invaluable for validating the results obtained from other analytical techniques and for understanding the steric and electronic properties of the molecule.

In-Situ Spectroscopic Techniques for Kinetic and Mechanistic Studies

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction kinetics and mechanisms. frontiersin.org These techniques are particularly useful for studying the transformations of this compound.

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to follow the progress of a reaction by monitoring the changes in the vibrational frequencies of functional groups. researchgate.net For example, the disappearance of the characteristic epoxide ring vibrations and the appearance of new bands corresponding to the product can be tracked over time.

Raman Spectroscopy: In-situ Raman spectroscopy is another vibrational spectroscopy technique that can provide complementary information to IR spectroscopy. It is particularly useful for studying reactions in aqueous media and for analyzing symmetric vibrations that are weak or inactive in the IR spectrum.

By combining the data from these in-situ techniques, a detailed picture of the reaction pathway can be constructed, including the identification of reaction intermediates and the determination of rate constants. This information is essential for optimizing reaction conditions and for gaining a fundamental understanding of the underlying reaction mechanism. frontiersin.org

Future Perspectives and Emerging Research Directions for 2s 2 Ethoxymethyl Oxirane Chemistry

Development of Novel and Highly Selective Catalytic Systems

The utility of (2S)-2-(ethoxymethyl)oxirane is intrinsically linked to the catalytic methods available for its synthesis and transformation. A primary focus of future research is the development of more sophisticated and highly selective catalytic systems for its key reactions, particularly asymmetric ring-opening (ARO). While significant progress has been made, the quest for catalysts with broader substrate scope, lower catalyst loadings, and enhanced chemo-, regio-, and enantioselectivity continues.

Emerging catalytic platforms include multi-metallic and cooperative systems, where two or more catalytic centers work in concert to activate both the epoxide and the nucleophile. nih.gov For instance, bimetallic salen complexes have been shown to exhibit reactivity that is orders of magnitude greater than their monomeric counterparts in the ARO of meso-epoxides. nih.govacs.org The application of such systems to the reactions of this compound could provide unprecedented levels of control.

Organocatalysis represents another burgeoning frontier, offering a metal-free alternative to traditional Lewis acid catalysts. atlasofscience.org Chiral diboranes, used with organobases, have demonstrated the ability to catalyze the stereoselective polymerization of racemic epoxides, yielding isotactic-enriched polyethers. rsc.org Adapting these systems for highly selective ring-opening reactions of specific chiral epoxides like this compound with various nucleophiles is a promising avenue. Furthermore, enantioconvergent coupling reactions, which can convert a racemic epoxide into a single enantiomer of a product, are being developed using low-cost metals like nickel, presenting an atom-economical approach to generating complex chiral alcohols. chinesechemsoc.org

| Catalyst System Type | Principle of Operation | Potential Advantages for this compound | Key Research Findings |

| Metal-Salen Complexes | Chiral Lewis acids activate the epoxide, facilitating enantioselective nucleophilic attack. mdpi.com | High enantioselectivity for asymmetric ring-opening (ARO) reactions. | Bimetallic Cr-salen complexes show cooperative activation and enhanced reactivity. nih.govacs.org |

| Organocatalysts | Metal-free activation via hydrogen bonding or Lewis base interactions. atlasofscience.org | Sustainable, avoids metal contamination, unique selectivity profiles. | Chiral diboranes can achieve stereoselective polymerization of racemic epoxides. rsc.org |

| Enantioconvergent Catalysis | Converts a racemic mixture into a single enantiomeric product. | Maximizes yield and enantioselectivity from racemic starting materials. | Nickel/bisphosphine systems catalyze stereoconvergent cross-coupling of epoxides with alkenylboronic acids. chinesechemsoc.org |

| Heterogeneous Catalysts | Catalyst is immobilized on a solid support (e.g., silica, MXenes). mdpi.comresearchgate.net | Facile catalyst recovery and recycling, suitable for flow chemistry. | Surface-modified Ti3C2Tx MXenes act as effective acid catalysts for epoxide ring-opening. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated platforms offers significant advantages for the synthesis and manipulation of this compound. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic epoxide ring-opening reactions and improving safety and reproducibility. europa.euresearchgate.net The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, preventing the formation of hot spots and reducing the occurrence of side reactions. europa.eu

Automated synthesis platforms can accelerate the discovery and optimization of reactions involving this compound. chemrxiv.orgchemspeed.com These systems allow for high-throughput screening of catalysts, solvents, and reaction conditions, rapidly identifying optimal parameters that would be time-consuming to determine manually. chemspeed.com The integration of in-line analytics provides real-time data, enabling rapid process optimization and quality control. neuroquantology.com For the synthesis of derivatives of this compound, an automated flow platform could be used to quickly generate a library of compounds for biological screening or materials testing by systematically varying nucleophiles and reaction conditions. chemrxiv.org

| Feature | Advantage in Batch Processing | Advantage in Flow Chemistry / Automated Systems | Relevance to this compound Chemistry |

| Heat Transfer | Limited by vessel surface area; risk of hot spots. | Excellent heat dissipation due to high surface-area-to-volume ratio. europa.eu | Safer handling of exothermic ring-opening reactions, improved product purity. |

| Process Control | Manual control of parameters, potential for variability. | Precise, automated control over temperature, pressure, and residence time. neuroquantology.com | High reproducibility and selectivity in transformations. |

| Scalability | Often requires re-optimization for different scales. | Seamless scalability from lab to production by running the system for longer. neuroquantology.com | Efficient production of derivatives for pharmaceutical or material applications. |

| Reaction Optimization | Slow, sequential experimentation. | High-throughput experimentation and rapid screening of conditions. researchgate.net | Accelerated discovery of novel reactions and optimal catalytic systems. |

| Safety | Large volumes of reagents and solvents pose risks. | Small reactor volumes minimize the quantity of hazardous material at any given time. europa.eu | Reduced risk when working with reactive intermediates and hazardous reagents. |

Expansion into Materials Science Through Controlled Polymerization

The ethoxymethyl side chain of this compound imparts functionality that makes it an attractive monomer for creating advanced materials. The development of controlled polymerization techniques, particularly living anionic ring-opening polymerization (ROP), is a key research direction for translating the unique chirality and functionality of this oxirane into well-defined polymers. rsc.org

The ROP of functional epoxides can produce polyethers with controlled molecular weights, narrow dispersity, and specific end-group functionalities. researchgate.net Research is focused on designing new initiator systems that are tolerant of various functional groups and can maintain living polymerization characteristics. researchgate.netsemanticscholar.org For example, organoaluminum-based initiators have shown versatility in the polymerization of various substituted epoxides, yielding well-defined homopolymers and block copolymers. researchgate.net The ether linkage in the side chain of this compound provides polarity and potential for hydrogen bonding, suggesting that polymers derived from it could exhibit interesting properties such as thermo-responsiveness or specific interactions with other molecules. rsc.org

Future work will likely involve the synthesis of block copolymers incorporating blocks of poly(this compound) with other polymers, leading to materials with unique self-assembly behaviors and applications in areas like drug delivery or nanotechnology. The chirality of the monomer can be used to create stereoregular polymers, such as isotactic polyethers, which can influence the material's physical properties, including its crystallinity and degradation profile. rsc.org

| Polymerization Method | Initiator/Catalyst Class | Key Characteristics | Potential Material Application from this compound |

| Anionic ROP | Organoaluminum complexes researchgate.net, alkoxides researchgate.net | Living/controlled mechanism, produces well-defined architectures. | Functional polyethers, block copolymers for self-assembly. |

| Cationic ROP | Protic acids, Lewis acids researchgate.net | Can be fast but often difficult to control, prone to side reactions. | Synthesis of polyethers with specific end-groups. |

| Coordination ROP | Metal-salen complexes, porphyrin complexes | Can provide stereochemical control over the polymer backbone. | Isotactic or syndiotactic polymers with ordered structures. |

| Organocatalytic ROP | Lewis pairs (e.g., organobase and triethylborane) researchgate.net | Metal-free, tolerant to functional groups. | Biocompatible materials, metal-free polymer synthesis. |

Exploration of New Reactivity Modes and Synthetic Transformations

While the chemistry of epoxides is dominated by nucleophilic ring-opening via an SN2 mechanism, future research will increasingly explore unconventional reactivity modes for this compound. baranlab.org These novel transformations can lead to synthetic pathways and molecular architectures that are inaccessible through traditional methods.

One emerging area is the study of epoxide radicals. nih.gov Computational studies show that radicals generated on the epoxide ring can undergo competitive ring-opening to form vinoxy radicals, a process influenced by the substituents on the ring. nih.gov Harnessing this radical reactivity through transition metal catalysis or photochemistry could enable new carbon-carbon and carbon-heteroatom bond formations. For example, nickel-catalyzed enantioconvergent coupling reactions likely proceed through radical intermediates, demonstrating the synthetic potential of this approach. chinesechemsoc.org

Another area of interest is the chemistry of oxiranyl anions. These species can exhibit carbenoid-like reactivity or act as nucleophiles, participating in reactions beyond simple ring-opening. baranlab.org Exploring the generation and trapping of an oxiranyl anion derived from this compound could unlock novel synthetic transformations. Furthermore, transition-metal-catalyzed isomerizations or cycloaddition reactions represent underexplored avenues that could convert the oxirane into other valuable functional groups or heterocyclic systems.

| Reactivity Mode | Description | Potential Transformation of this compound |

| Conventional SN2 Ring-Opening | A nucleophile attacks one of the epoxide carbons, leading to inversion of stereochemistry. baranlab.org | Formation of 1,2-disubstituted functionalized alkanes (e.g., amino alcohols, diols). |

| Radical Ring-Opening | Homolytic cleavage of a C-O or C-C bond, often mediated by a transition metal, to form a radical intermediate. baranlab.orgnih.gov | Cross-coupling reactions, conjugate additions, formation of rearranged products. |

| Oxiranyl Anion Chemistry | Deprotonation of the epoxide ring to form a highly reactive anionic intermediate. baranlab.org | Can act as a nucleophile or exhibit carbenoid-type insertions and rearrangements. |